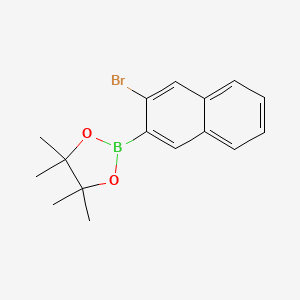

2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a brominated naphthalene substituent. This compound belongs to a class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The naphthalene backbone provides extended conjugation, influencing electronic and steric properties compared to simpler phenyl-based analogs.

Properties

IUPAC Name |

2-(3-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BBrO2/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDVIFVJPCPVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595078-11-7 | |

| Record name | 2-(3-bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromonaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Catalyst: Palladium(II) acetate or a similar palladium source.

Ligand: Phosphine ligands like triphenylphosphine.

Base: Potassium carbonate or sodium carbonate.

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

Temperature: 80-100°C.

Time: 12-24 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can ensure precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Cross-Coupling: Formation of biaryl compounds.

Substitution: Formation of substituted naphthalene derivatives.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of reduced naphthalene derivatives.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of the bromine atom on the naphthalene ring enhances its reactivity, enabling efficient coupling with various electrophiles.

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in cross-coupling reactions makes it suitable for constructing complex molecular frameworks found in drug candidates.

Material Science

In material science, this compound can be utilized to develop organic light-emitting diodes (OLEDs) and other electronic materials. The unique electronic properties imparted by the naphthalene moiety and boron functionalities contribute to the performance of these materials.

Case Study 1: Pharmaceutical Synthesis

In a study published by researchers at ACS Publications, 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used to synthesize a novel anti-cancer agent through a series of Suzuki coupling reactions. The resulting compound exhibited significant cytotoxicity against cancer cell lines, demonstrating the utility of this boron compound in drug development.

Case Study 2: OLED Development

A research team explored the application of this compound in OLED technology. By incorporating it into the emissive layer of OLED devices, they achieved enhanced luminescence and improved device efficiency compared to traditional materials. This highlights its potential in advancing organic electronic applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation. |

| Pharmaceutical Synthesis | Intermediate for synthesizing complex drug molecules with therapeutic potential. |

| Material Science | Contributes to the development of OLEDs and other electronic materials with enhanced properties. |

Mechanism of Action

The mechanism by which 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronate ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction involves the formation of a palladium complex with the boronate ester, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The molecular targets are typically the halide and boronate ester groups, and the pathways involve the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance electrophilicity, improving cross-coupling efficiency. Para-bromo derivatives (e.g., 4-bromophenyl) exhibit higher reactivity than meta isomers due to reduced steric hindrance .

- Electron-Donating Groups (e.g., OMe) : Stabilize the boronic ester but may slow coupling reactions due to decreased electrophilicity .

- Steric Bulk (e.g., Anthracene) : Bulky substituents like anthracene hinder catalytic access to the boron center, requiring optimized reaction conditions .

Physical State and Handling :

- Liquid analogs (e.g., 4-bromophenyl derivative) offer practical advantages in solution-phase reactions, while solids (e.g., dichlorophenyl derivative) are preferable for storage .

Synthetic Yields :

- Yields vary significantly (26–90%) based on substituent compatibility with borylation conditions. For example, methoxybenzyl derivatives achieve 83% yield via cobalt-catalyzed borylation , while chloro-substituted isomers report lower yields (26%) .

Safety and Hazards :

- Brominated and chlorinated derivatives often carry hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Biological Activity

2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as Br-Nap-Bpin, is an organoboron compound that has garnered interest in organic synthesis due to its unique structural characteristics and potential applications in various fields. This article delves into the biological activity of this compound, exploring its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 324.13 g/mol. The compound features a bromonaphthalene moiety linked to a dioxaborolane ring, which enhances its electrophilic character due to the presence of the bromine atom. This structure is conducive to various chemical transformations and reactions.

Synthesis

The synthesis of Br-Nap-Bpin typically involves the reaction of 2-bromonaphthalene with pinacolborane. This reaction can be catalyzed by palladium in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The general reaction pathway can be summarized as follows:

- Reactants : 2-bromonaphthalene + pinacolborane

- Catalyst : Palladium

- Conditions : Varies based on specific protocols

Biological Activity

While specific biological activity data for this compound is limited in existing literature, several studies on boron-containing compounds suggest potential therapeutic applications. The presence of the bromine substituent may enhance the compound's interactions with biological targets due to increased electrophilicity.

Potential Therapeutic Applications

Research indicates that boron-containing compounds exhibit various biological activities:

- Antitumor Activity : Some boron compounds have shown promise in targeting cancer cells by disrupting cellular processes .

- Antimicrobial Properties : Boron compounds can exhibit antimicrobial effects against certain pathogens .

- Enzyme Inhibition : The electrophilic nature of brominated compounds may allow them to inhibit specific enzymes involved in disease pathways .

Case Studies and Research Findings

Although direct studies on Br-Nap-Bpin are sparse, related compounds provide insights into its potential biological activities:

These findings suggest that similar structural features in Br-Nap-Bpin could lead to comparable biological activities.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromonaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves boron esterification via Miyaura borylation. A representative protocol includes:

- Reacting 3-bromo-2-naphthyl precursors with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Nitrogen atmosphere is critical to prevent oxidation of the boronic ester intermediate .

- Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from heptane at low temperatures to remove catechol byproducts .

Q. How should this compound be purified and characterized to ensure high purity for research applications?

- Methodological Answer :

- Purification : Use successive cold heptane precipitations to remove residual catechol (up to 6% contamination), followed by flash chromatography with a non-polar solvent system .

- Characterization :

- ¹H/¹³C NMR : Confirm boronic ester formation (e.g., absence of -B(OH)₂ peaks at ~δ 7 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ via ESI-MS).

- Purity Analysis : GC or titration methods for quantifying residual solvents/pinacol (target ≥98% purity) .

Q. What are the recommended storage conditions and handling protocols to maintain the stability of this boronic ester?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent hydrolysis .

- Use anhydrous solvents (e.g., THF, DMF) for solution preparation, and avoid prolonged exposure to humidity (>40% RH) .

- Handle with nitrile gloves and PPE to minimize skin contact, as boronic esters can hydrolyze to boric acid derivatives .

Advanced Research Questions

Q. How can one optimize cross-coupling reactions using this compound as a boron reagent, particularly in challenging substrates?

- Methodological Answer :

- Solvent Optimization : Use mixed solvents (e.g., toluene/water) with phase-transfer catalysts (e.g., TBAB) to enhance reactivity in Suzuki-Miyaura couplings .

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates. Kinetic studies show Pd(dtbpf)Cl₂ improves yields in electron-deficient aryl bromides .

- Stoichiometry : Maintain a 1:1.2 ratio of boronic ester to aryl halide to account for potential protodeboronation .

Q. What analytical techniques are most effective in resolving contradictions in reaction yields or byproduct formation when using this reagent?

- Methodological Answer :

- HPLC-MS : Track protodeboronation byproducts (e.g., naphthalene derivatives) with reverse-phase C18 columns .

- X-ray Crystallography : Resolve structural ambiguities in coupled products (e.g., regioselectivity issues) .

- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How does the bromine substituent at the naphthalene ring influence the reactivity and selectivity in palladium-catalyzed transformations compared to other halogens?

- Methodological Answer :

- Electronic Effects : Bromine’s moderate electronegativity (vs. Cl or I) balances oxidative addition rates and transmetallation efficiency in Pd catalysis .

- Steric Considerations : The 3-bromo substitution on naphthalene creates a planar geometry, reducing steric hindrance compared to ortho-substituted analogs (e.g., 2-bromo derivatives) .

- Comparative Data :

| Halogen | Coupling Yield (%)* | Byproduct Formation (%) |

|---|---|---|

| Br | 85–92 | 3–8 |

| Cl | 70–78 | 12–18 |

| I | 88–95 | 1–5 |

| *Conditions: Pd(PPh₃)₄, K₂CO₃, toluene/water, 80°C . |

Q. What strategies can mitigate competing side reactions such as protodeboronation or homocoupling when employing this boronic ester in multi-step syntheses?

- Methodological Answer :

- Additives : Include Cu(I) salts (e.g., CuTC) to suppress homocoupling via oxidative dimerization pathways .

- Temperature Control : Conduct reactions below 60°C to minimize protodeboronation .

- Solvent Systems : Use degassed, anhydrous DMF with sparged nitrogen to stabilize the boronic ester .

Q. How do structural modifications at the naphthalene ring (e.g., varying substituent positions or electronic properties) affect the compound’s performance in material science applications?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents at the 4-position enhance electron mobility in OLEDs but reduce solubility .

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 4-OMe) improve solubility in polar solvents but lower thermal stability in polymer matrices .

- Comparative Analysis :

| Substituent | Application | Key Property |

|---|---|---|

| 3-Br | Cross-coupling | High reactivity |

| 4-OMe | Proteomics probes | Enhanced solubility |

| 2-F | Fluorophoric materials | UV stability |

| . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.